molecular formula C13H9ClN2OS2 B4835982 2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole

2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole

Cat. No. B4835982
M. Wt: 308.8 g/mol
InChI Key: MSDRSKDXUDPBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways. Its insecticidal and fungicidal activity may be due to its ability to disrupt the cell membrane and interfere with cellular processes.
Biochemical and Physiological Effects:
2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria, and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models. However, more research is needed to fully understand its effects on human health.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole in lab experiments is its versatility. It can be easily synthesized and modified to yield derivatives with desired properties. However, one limitation is its potential toxicity. More research is needed to determine its safety profile and potential side effects.

Future Directions

There are many future directions for the research of 2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole. One direction is to further explore its anti-inflammatory and anti-cancer properties and its potential as a therapeutic agent. Another direction is to investigate its insecticidal and fungicidal activity and its potential as a pesticide. Additionally, its potential applications in materials science and catalysis can also be explored. Overall, 2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole is a promising compound with many potential applications, and more research is needed to fully understand its properties and potential.

Scientific Research Applications

2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole has shown potential applications in various fields of scientific research. In medicine, it has been reported to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been shown to have insecticidal and fungicidal activity. In materials science, it has been used as a building block for the synthesis of new materials with desired properties such as conductivity and luminescence.

properties

IUPAC Name

2-(3-chloro-1-benzothiophen-2-yl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-2-7-18-13-16-15-12(17-13)11-10(14)8-5-3-4-6-9(8)19-11/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDRSKDXUDPBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole
Reactant of Route 4
2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole
Reactant of Route 5
2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole
Reactant of Route 6
2-(allylthio)-5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole

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